molecular formula C16H20ClN B7800858 bis[(1S)-1-phenylethyl]azanium;chloride

bis[(1S)-1-phenylethyl]azanium;chloride

Cat. No.: B7800858
M. Wt: 261.79 g/mol
InChI Key: ZBQCLJZOKDRAOW-IODNYQNNSA-N
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Description

Bis[(1S)-1-phenylethyl]azanium;chloride: is a chemical compound characterized by the presence of two (1S)-1-phenylethyl groups attached to an azanium ion, paired with a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[(1S)-1-phenylethyl]azanium;chloride typically involves the reaction of (1S)-1-phenylethylamine with hydrochloric acid. The reaction proceeds as follows:

    Starting Materials: (1S)-1-phenylethylamine and hydrochloric acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

    Procedure: (1S)-1-phenylethylamine is dissolved in an appropriate solvent, and hydrochloric acid is added dropwise with constant stirring. The mixture is then heated to facilitate the reaction, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:

    Raw Material Handling: Ensuring the purity and proper storage of (1S)-1-phenylethylamine and hydrochloric acid.

    Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.

    Product Isolation: Techniques such as crystallization or distillation to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Bis[(1S)-1-phenylethyl]azanium;chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other anions or functional groups.

    Oxidation and Reduction: The phenylethyl groups can participate in oxidation or reduction reactions under appropriate conditions.

    Complex Formation: The azanium ion can form complexes with metal ions or other ligands.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as silver nitrate or sodium hydroxide can be used to replace the chloride ion.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution: Formation of bis[(1S)-1-phenylethyl]azanium nitrate or hydroxide.

    Oxidation: Formation of oxidized derivatives of the phenylethyl groups.

    Reduction: Formation of reduced derivatives of the phenylethyl groups.

Scientific Research Applications

Bis[(1S)-1-phenylethyl]azanium;chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis[(1S)-1-phenylethyl]azanium;chloride involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The azanium ion can form electrostatic interactions or hydrogen bonds with negatively charged sites on target molecules, while the phenylethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis[(1R)-1-phenylethyl]azanium;chloride: Similar structure but with the (1R)-enantiomer of phenylethylamine.

    N,N-Dimethylphenylethylamine: A related compound with different substituents on the nitrogen atom.

    Phenylethylamine: The parent compound without the azanium ion.

Uniqueness

Bis[(1S)-1-phenylethyl]azanium;chloride is unique due to its specific stereochemistry and the presence of the azanium ion. This configuration can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

bis[(1S)-1-phenylethyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16;/h3-14,17H,1-2H3;1H/t13-,14-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQCLJZOKDRAOW-IODNYQNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)[NH2+]C(C)C2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[NH2+][C@@H](C)C2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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